

5-Fluoro-1-indanone: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Fluoro-1-indanone

Cat. No.: B1345631

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Introduction: **5-Fluoro-1-indanone** is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its utility as a key intermediate in the synthesis of a variety of biologically active molecules has been well-established. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of **5-Fluoro-1-indanone** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

5-Fluoro-1-indanone is a white to yellow crystalline powder at room temperature. Its core structure consists of an indanone skeleton with a fluorine atom substituted at the 5-position of the aromatic ring.

Property	Value	References
Molecular Formula	C ₉ H ₇ FO	[1] [2] [3]
Molecular Weight	150.15 g/mol	[1] [2] [3]
CAS Number	700-84-5	[1] [2] [3]
Appearance	White to yellow crystalline powder	[2]
Melting Point	38-40 °C	[3]
Boiling Point	113-114 °C	
Density	1.216 g/mL at 25 °C	
Solubility	Insoluble in water.	[4]
Purity	≥ 98% (HPLC)	[2]

Spectroscopic Data

The structural identity of **5-Fluoro-1-indanone** can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral characteristics.

Technique	Data
^1H NMR	The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling. The two methylene groups of the five-membered ring will appear as triplets in the aliphatic region.
^{13}C NMR	The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon will be observed in the downfield region. The fluorine substitution will cause splitting of the signals for the aromatic carbons directly bonded to and adjacent to the fluorine atom.
FT-IR (cm^{-1})	The infrared spectrum will show a strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically around 1700 cm^{-1} . Bands corresponding to C-F stretching, aromatic C=C stretching, and aliphatic C-H stretching will also be present.
Mass Spectrometry (m/z)	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (150.15).

Experimental Protocols

Synthesis of 5-Fluoro-1-indanone

A common method for the synthesis of **5-Fluoro-1-indanone** is through the intramolecular Friedel-Crafts acylation of 3-(3-Fluorophenyl)propanoic acid.

Materials:

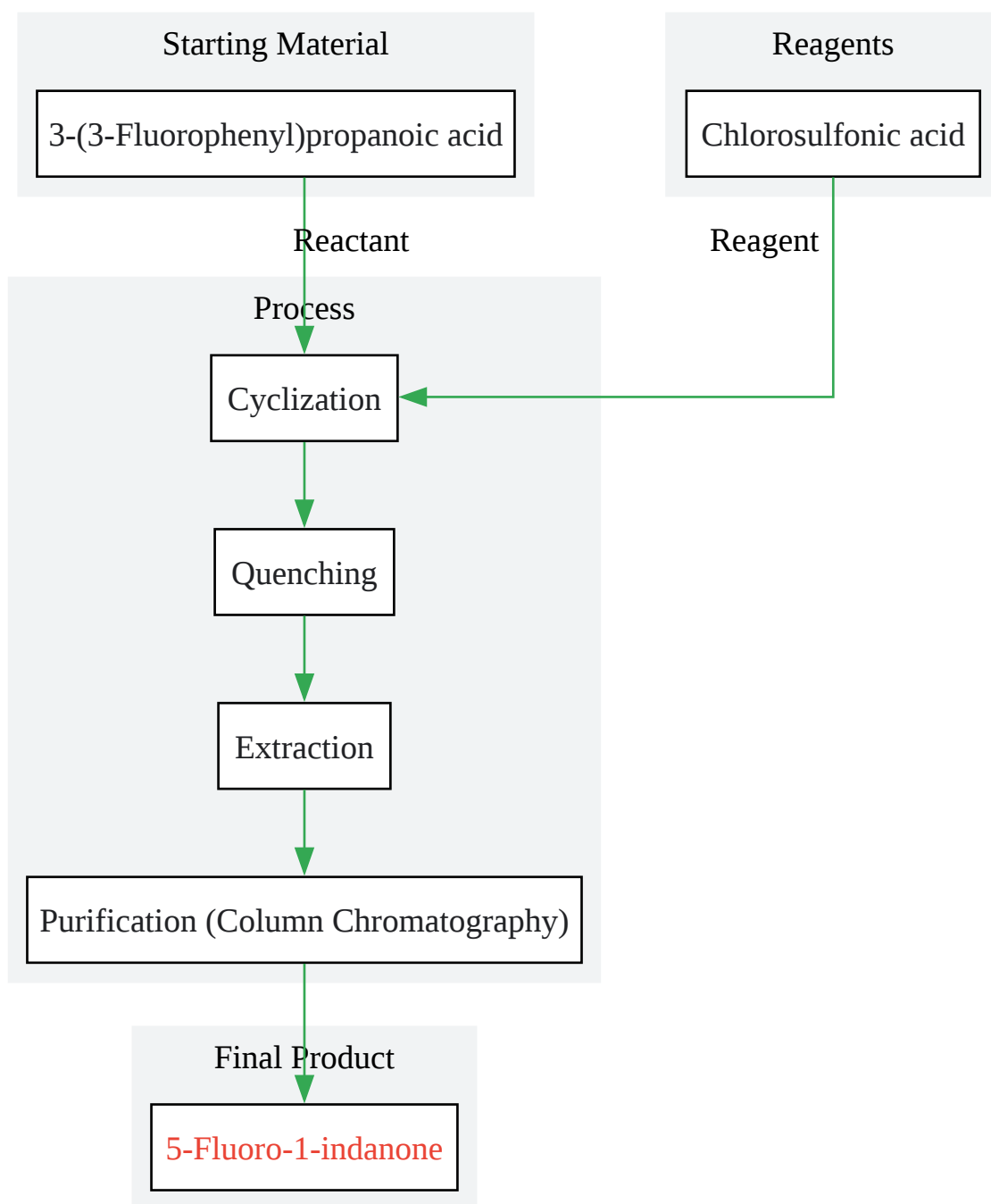
- 3-(3-Fluorophenyl)propanoic acid

- Chlorosulfonic acid
- Silica gel
- Ethyl acetate
- Hexane

Procedure:

- 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is carefully added to chlorosulfonic acid (20 mL) with stirring.
- The reaction mixture is stirred until the cyclization is complete, which can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is quenched by pouring it onto ice.
- The crude product is extracted with a suitable organic solvent.
- The organic layer is washed, dried, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to afford pure **5-Fluoro-1-indanone**.

Expected Yield: Approximately 70.5%.



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Synthesis workflow for **5-Fluoro-1-indanone**.

Applications in Drug Discovery

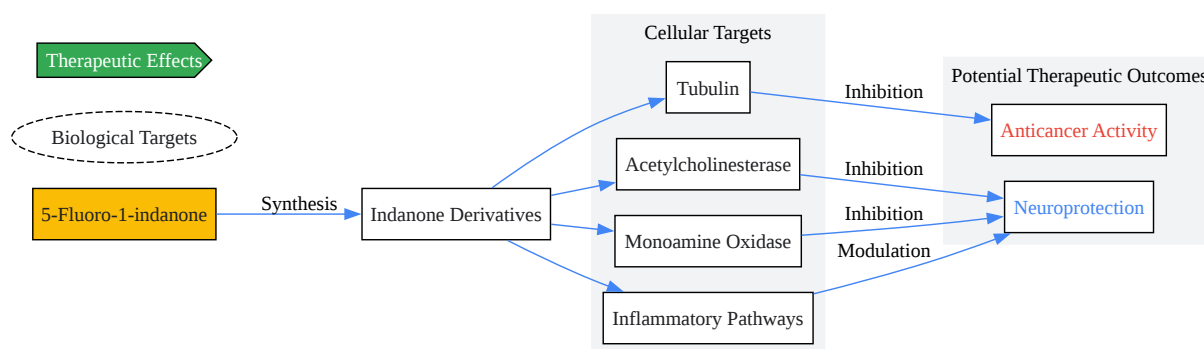
5-Fluoro-1-indanone serves as a versatile starting material for the synthesis of various compounds with potential therapeutic applications. The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Anticancer Agents

Derivatives of 1-indanone, such as 2-benzylidene-1-indanones, have demonstrated potent cytotoxic activity against several human cancer cell lines, including breast, colon, leukemia, and lung cancer.[5] These compounds often exert their anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division.[5] The introduction of a fluorine atom, as in **5-fluoro-1-indanone**, can further enhance the anticancer properties of these derivatives.

Neuroprotective Agents

Indanone derivatives are also being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] These compounds can exhibit neuroprotective effects through various mechanisms, including the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, and by mitigating neuroinflammation.



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Potential therapeutic pathways for **5-Fluoro-1-indanone** derivatives.

Safety and Handling

5-Fluoro-1-indanone is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry place.[2]

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